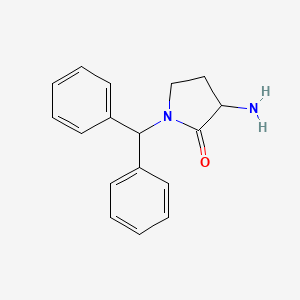

3-Amino-1-benzhydryl-pyrrolidin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H18N2O |

|---|---|

Molecular Weight |

266.34 g/mol |

IUPAC Name |

3-amino-1-benzhydrylpyrrolidin-2-one |

InChI |

InChI=1S/C17H18N2O/c18-15-11-12-19(17(15)20)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12,18H2 |

InChI Key |

RODQSCROLVZAOK-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C(=O)C1N)C(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 3 Amino 1 Benzhydryl Pyrrolidin 2 One and Analogues

Approaches to the Pyrrolidin-2-one Core

The construction of the pyrrolidin-2-one ring system is a focal point in organic synthesis. Numerous methods have been developed to access this valuable heterocyclic motif, each with its own set of advantages and limitations. These approaches can be broadly categorized into ring construction methodologies, which build the heterocyclic ring from acyclic precursors.

Ring Construction Methodologies

The de novo synthesis of the pyrrolidin-2-one core is a versatile strategy that allows for the introduction of various substituents and functionalities. Several powerful reactions have been harnessed for this purpose.

1,3-Dipolar cycloadditions are powerful and atom-economical reactions for the construction of five-membered heterocyclic rings, including the pyrrolidine (B122466) skeleton. wikipedia.org This methodology involves the reaction of a 1,3-dipole, such as an azomethine ylide, with a dipolarophile, typically an alkene or alkyne. wikipedia.org The reaction proceeds in a concerted manner, allowing for a high degree of stereocontrol in the formation of multiple new stereocenters. nih.gov

The versatility of this approach lies in the wide range of accessible azomethine ylides and dipolarophiles, enabling the synthesis of a diverse library of substituted pyrrolidines. nih.gov For instance, the reaction between an in situ generated azomethine ylide and an electron-deficient alkene can yield highly functionalized pyrrolidine rings. acs.org This strategy has been successfully applied to the synthesis of complex molecules, including spiro-pyrrolidinyl oxindoles. mdpi.comnih.gov The reaction conditions can often be tuned to achieve high regio- and diastereoselectivity. acs.org

| Dipole Precursor | Dipolarophile | Catalyst/Conditions | Product | Ref |

| Isatin and α-amino acid | Maleimide | Heat | Spirooxindole pyrrolidine | mdpi.com |

| Amide/Lactam | Electron-deficient alkene | Iridium catalyst | Polysubstituted pyrrolidine | nih.gov |

| Glycine derivative | Alkene | Heat | Pyrrolizidine/Indolizidine | mdpi.com |

This table showcases examples of 1,3-dipolar cycloaddition reactions for the synthesis of pyrrolidine derivatives.

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of cyclic compounds, including lactams such as pyrrolidin-2-ones. organic-chemistry.orgwikipedia.org This reaction, typically catalyzed by ruthenium-based complexes like the Grubbs catalysts, involves the intramolecular cyclization of a diene or enyne precursor. organic-chemistry.org The formation of a stable cyclic alkene and a volatile byproduct like ethylene drives the reaction to completion. wikipedia.org

RCM offers excellent functional group tolerance and can be used to construct a wide range of ring sizes, from common 5- to 7-membered rings to large macrocycles. wikipedia.org The synthesis of pyrrolidin-2-ones via RCM typically starts with an acyclic N-allyl-N-acryloyl amine derivative. Upon exposure to a suitable metathesis catalyst, the terminal double bonds couple to form the five-membered lactam ring. One of the significant advantages of RCM is its applicability to the synthesis of structurally complex and sterically hindered cyclic systems. orgsyn.org

| Substrate | Catalyst | Product | Key Feature | Ref |

| Diallylamine derivative | Grubbs Catalyst | Pyrroline | Followed by in situ oxidation to pyrrole | organic-chemistry.org |

| Enyne with nucleophilic N | Grubbs Catalyst | Chiral Pyrrolidine | Mild conditions, no ethylene gas needed | organic-chemistry.orgnih.gov |

This table provides examples of ring-closing metathesis reactions for the formation of pyrrolidine and related structures.

Annulation reactions provide a convergent and efficient approach to the synthesis of cyclic systems. In the context of pyrrolidinone synthesis, [4+1] annulation strategies have been developed, which involve the reaction of a four-atom component with a one-atom component to form the five-membered ring.

A notable example is the visible-light-induced excited-state copper-catalyzed [4+1] annulation of acrylamides with aroyl chlorides. organic-chemistry.org This method allows for the synthesis of a variety of α,β-unsaturated-γ-lactams under mild reaction conditions. The reaction exhibits broad substrate scope and high functional group tolerance. organic-chemistry.org Such annulation strategies offer a direct route to functionalized pyrrolidinone cores that can be further elaborated to target molecules like 3-Amino-1-benzhydryl-pyrrolidin-2-one.

Oxidative cyclization represents another important strategy for the construction of pyrrolidinone rings. These reactions involve the formation of the heterocyclic ring through an oxidative process, often mediated by a metal catalyst or a chemical oxidant.

For example, a metal-free regioselective 5-exo-dig oxidative cyclization of propargyl-substituted ynamides has been reported. organic-chemistry.org This reaction, mediated by dimethyl sulfoxide (DMSO) and N-iodosuccinimide (NIS), proceeds via in situ generated enol equivalents to afford functionalized pyrrolidone skeletons. organic-chemistry.org Another approach involves the copper-catalyzed oxidative cyclization of diynes, which proceeds through a sequence of alkyne oxidation, carbene/alkyne metathesis, and carbene oxidation to yield functionalized γ-lactams. organic-chemistry.org Osmium-mediated catalytic oxidative cyclizations have also been shown to produce pyrrolidines stereoselectively. nih.gov These methods provide access to pyrrolidinones with diverse substitution patterns.

| Starting Material | Reagents/Catalyst | Product | Ref |

| Propargyl-substituted ynamide | DMSO, N-iodosuccinimide | Functionalized pyrrolidone | organic-chemistry.org |

| Diyne | Copper catalyst | Functionalized γ-lactam | organic-chemistry.org |

| Unsaturated amine | Osmium catalyst | Pyrrolidine | nih.gov |

This table summarizes various oxidative cyclization methods for synthesizing pyrrolidinone and pyrrolidine skeletons.

Reductive rearrangement strategies offer a unique pathway to the pyrrolidin-2-one core. These methods often involve the transformation of another heterocyclic system into the desired pyrrolidinone ring.

A heterocycle-to-heterocycle interconversion strategy has been demonstrated for the synthesis of 4,5-disubstituted 3-hydroxy-2-pyrrolidinones. thieme-connect.com This approach utilizes the reductive rearrangement of isoxazole esters, typically using iron powder in acetic acid, to furnish the target pyrrolidinone derivatives in moderate to good yields. thieme-connect.com A key advantage of this method is its ability to provide 3-hydroxy-2-pyrrolidinones that are unsubstituted at the nitrogen atom, allowing for further functionalization. organic-chemistry.org Another example is the cobalt-catalyzed reductive coupling of nitriles and acrylamides, which proceeds through a cobaltaazacyclopentene intermediate to yield 5-methylenepyrrolidinone derivatives. organic-chemistry.org

Functionalization of Preformed Pyrrolidinone Rings

The modification of an existing pyrrolidinone scaffold is a common and versatile approach in medicinal chemistry. nih.govnih.gov This strategy allows for the late-stage introduction of key functional groups, enabling the synthesis of diverse molecular libraries from a common intermediate. The pyrrolidine ring, a five-membered saturated heterocycle, is a prevalent motif in numerous biologically active compounds, and methods to selectively functionalize it are of significant interest. nih.gov The synthesis of pyrrolidinone-containing drugs often begins with readily available cyclic precursors like proline or 4-hydroxyproline, which are then subjected to various functionalization reactions. nih.govrsc.org

Stereoselective Functionalization Techniques

Achieving stereocontrol during the functionalization of the pyrrolidinone ring is critical, as the spatial orientation of substituents profoundly influences biological activity. nih.gov A variety of techniques have been developed to control the stereochemistry at the C3 and C4 positions of the ring.

One powerful strategy is the polar radical crossover (PRC) of organoborates, which facilitates the creation of two carbon-carbon bonds in a stereodefined manner. This one-pot method allows for the synthesis of tri-substituted pyrrolidines with high diastereoselectivity (dr > 20:1). researchgate.net Another approach involves the diastereoselective formation of cyclobutanes via the ring contraction of pyrrolidines, a transformation that proceeds with excellent stereocontrol (dr > 20:1, ee = 97% for optically pure starting materials). researchgate.net

Substrate-controlled reactions are also prominent. For instance, in synthetic efforts towards salinosporamide A, the establishment of a quaternary stereocenter at the C3 position of a functionalized pyrrolidinone was a key challenge. While direct methylation led to the undesired diastereomer, a sequence involving a Corey–Chaykovsky reaction followed by a lithium aluminum hydride-mediated epoxide opening successfully yielded the desired alcohol stereoisomer. rsc.org

The table below summarizes various stereoselective functionalization techniques applicable to pyrrolidine rings.

| Technique | Description | Key Features | Selectivity |

| Polar Radical Crossover | A one-pot sequence involving organoboron species to create trisubstituted pyrrolidines. | Robust and efficient for accessing stereodefined products. | High diastereoselectivity (dr > 20:1) researchgate.net |

| Iodonitrene Chemistry | Ring contraction of pyrrolidines to form highly substituted cyclobutanes. | Good functional group compatibility; proceeds via a biradical intermediate. | Excellent stereocontrol (dr > 20:1) researchgate.net |

| Substrate-Controlled Epoxidation/Opening | Use of a Corey-Chaykovsky reaction to form an epoxide, followed by stereospecific ring-opening. | Overcomes unfavorable diastereoselectivity of direct functionalization. | High control in establishing specific stereocenters rsc.org |

| 1,3-Dipolar Cycloadditions | Reaction between azomethine ylides and dipolarophiles to construct the pyrrolidine ring with defined stereochemistry. | Stereoselectivity at C2/C5 depends on ylide geometry; C3/C4 stereochemistry depends on the dipolarophile. nih.gov | High, tunable stereoselectivity nih.gov |

Selective Amidation and Alkylation Reactions

Selective amidation and alkylation are fundamental transformations for modifying the pyrrolidinone core. Amidation most commonly occurs at the ring nitrogen (N1 position). N-substituted pyrrolidin-2-ones can be readily prepared by the condensation of primary amines with γ-butyrolactone at high temperatures (200-300°C). rsc.org For the synthesis of the title compound, this would involve reacting a pre-functionalized 3-amino-pyrrolidin-2-one with a benzhydrylating agent or, more commonly, introducing the benzhydryl group to the nitrogen of a pyrrolidinone precursor that will later be functionalized at the C3 position. In the synthesis of the drug Daclatasvir, a key step involves the amidation of a bis-pyrrolidine intermediate with N-(methoxycarbonyl)-L-valine. rsc.org

Alkylation can be directed to either nitrogen or carbon atoms. While N-alkylation is straightforward, selective C-alkylation, particularly at the C3 position adjacent to the carbonyl group, presents a greater challenge. Direct C-H functionalization is a modern approach to achieve this selectively. For example, visible-light-mediated photocatalysis has been used for the C3-selective alkylation of 2-pyridone derivatives using N-hydroxyphthalimide (NHPI) esters as alkyl radical sources. researchgate.net Similar strategies could be envisioned for the pyrrolidinone scaffold. Lewis acid-catalyzed reactions of related heterocycles like imidazopyridines with donor-acceptor cyclopropanes have also achieved regioselective C3–H alkylation, furnishing products in good to excellent yields. nih.gov These advanced methods offer potential pathways to install substituents at the C3 position, which can then be converted to the required amino group for the final compound.

Introduction of the Benzhydryl Moiety

The benzhydryl (diphenylmethyl) group is a key structural feature of many pharmacologically active compounds. semanticscholar.org Its introduction onto a molecule, particularly at a nitrogen atom, can be accomplished through several strategic methods. These methods are crucial for the synthesis of 1-benzhydryl-pyrrolidin-2-one precursors.

Reductive Amination Strategies

Reductive amination is a robust and widely used method for forming carbon-nitrogen bonds. The process involves the reaction of a carbonyl compound (an aldehyde or ketone) with a primary or secondary amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. This one-pot procedure is highly efficient and avoids the problems of over-alkylation often seen with direct alkylation using alkyl halides.

To synthesize the 1-benzhydryl-pyrrolidin-2-one core, one could react pyrrolidin-2-one (acting as the amine) with benzophenone (the carbonyl component) in the presence of a suitable reducing agent. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly effective because they are mild enough to selectively reduce the iminium ion intermediate without significantly reducing the starting ketone.

| Reducing Agent | Abbreviation | Typical Use |

| Sodium Cyanoborohydride | NaBH₃CN | Selective reduction of imines in the presence of aldehydes/ketones. |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | A milder, non-toxic alternative to NaBH₃CN. |

| Catalytic Hydrogenation | H₂/Pd, Pt, Ni | Direct one-pot method combining carbonyl, amine, and catalyst. |

Conjugate Addition Approaches (e.g., 1,6-Conjugate Addition)

Conjugate addition, or Michael addition, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. This concept can be extended to more complex systems. A notable strategy for forming unsymmetrical benzhydryl amines involves a base-mediated 1,6-conjugate addition of amines to para-quinone methides. semanticscholar.org

In this approach, a suitable amine nucleophile, such as a pyrrolidinone, attacks the exocyclic methylene carbon of the para-quinone methide. This is followed by tautomerization to restore aromaticity, resulting in the formation of a new C-N bond and attachment of the benzhydryl-like moiety to the nitrogen atom. This method has been successfully applied to the synthesis of scaffolds for antihistamines like meclizine and hydroxyzine, demonstrating its utility in generating complex benzhydryl amines in a single pot with moderate to good yields. semanticscholar.org The reaction is driven by the formation of a stable aromatic ring in the product.

Asymmetric Synthesis of Chiral Diarylmethylamines

When the two aryl groups of the benzhydryl moiety are different, the central carbon becomes a stereocenter. The asymmetric synthesis of these chiral diarylmethylamines is a field of active research, with several elegant catalytic methods being developed.

One leading strategy is the palladium-catalyzed enantioselective C-H iodination . This method uses a mono-N-protected amino acid as a chiral ligand to control the stereochemistry during the cleavage of a prochiral C-H bond. The reaction proceeds at room temperature using iodine (I₂) as the sole oxidant, making it a practical route for the large-scale production of enantiopure diarylmethylamines, which can then be coupled to the pyrrolidinone ring.

Another approach involves the use of more earth-abundant metals. A cobalt-catalyzed enantioselective C-H alkoxylation strategy has been reported for the synthesis of chiral diarylmethylamines through desymmetrization and parallel kinetic resolution, achieving high yields and excellent enantioselectivities (up to 99% ee).

A third distinct methodology relies on the diastereoselective addition of organometallic reagents (e.g., Grignard or organolithium reagents) to chiral N-tert-butanesulfinimines. The sulfinyl group acts as a powerful chiral auxiliary, directing the nucleophilic attack to one face of the C=N bond. A key advantage of this method is that by simply changing the organometallic reagent or solvent, it is possible to reverse the diastereoselectivity, providing access to both enantiomers of the final diarylmethylamine from a single chiral auxiliary. rsc.org

| Method | Catalyst / Reagent | Key Feature | Enantioselectivity (ee) |

| Enantioselective C-H Iodination | Pd(OAc)₂ / Chiral Amino Acid Ligand | Uses I₂ as the oxidant; proceeds at ambient temperature. | Up to 98% ee |

| Enantioselective C-H Alkoxylation | Cobalt(II) Catalyst / Chiral Ligand | Utilizes an earth-abundant metal catalyst. | Up to 99% ee |

| Addition to Sulfinimines | Chiral N-tert-butanesulfinimine Auxiliary | Switchable diastereoselectivity allows access to both enantiomers. | High diastereoselectivity rsc.org |

Integration of the 3-Amino Group

The introduction of the 3-amino group onto the pyrrolidin-2-one scaffold is a critical step that significantly influences the biological properties of the final molecule. Various synthetic methods have been developed to achieve this transformation, each offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope.

Aminolysis reactions are a direct and widely used method for forming the crucial C-N bond at the 3-position of the pyrrolidin-2-one ring. This approach typically involves the reaction of a suitable precursor, such as a 3-hydroxy-pyrrolidin-2-one derivative, with an amine. The hydroxyl group is often converted into a better leaving group, such as a mesylate or tosylate, to facilitate nucleophilic substitution by the amine.

For instance, the synthesis of 3-amino-pyrrolidine derivatives can be achieved by reacting a compound with a protected hydroxyl group with a primary amine. google.com A patent describes a process where a compound with a protected hydroxy group is converted in the presence of a primary amine into a pyrrolidine derivative. google.com This intermediate is then further reacted under pressure to yield the final 3-amino-pyrrolidine derivative. google.com The reaction conditions, such as temperature and pressure, are crucial for achieving high yields and minimizing side reactions. For example, a reaction can be carried out at 150°C under high pressure. google.com

The choice of the primary amine is also critical and can be varied to introduce different substituents at the amino group, allowing for the synthesis of a diverse library of analogues. google.com

The Curtius rearrangement is a powerful and versatile method for converting carboxylic acids into primary amines, and it has found significant application in the synthesis of 3-amino-pyrrolidin-2-one analogues. nih.govnih.gov This reaction proceeds through an acyl azide intermediate, which upon heating, rearranges to an isocyanate with the loss of nitrogen gas. nih.govwikipedia.org The isocyanate can then be trapped with various nucleophiles to yield the desired amine or its derivatives. nih.govwikipedia.org

A key advantage of the Curtius rearrangement is its tolerance for a wide range of functional groups and the complete retention of stereochemistry at the migrating group. nih.govwikipedia.org This makes it particularly suitable for the synthesis of chiral 3-amino-pyrrolidin-2-ones from enantiomerically pure carboxylic acid precursors. The reaction is typically carried out by treating a carboxylic acid with an azide-forming reagent, such as diphenylphosphoryl azide (DPPA), followed by thermal or photochemical rearrangement. nih.gov

For example, the synthesis of a 3-phenyl-3-pyrrolidinamine moiety, a precursor for certain quinolone antibacterials, was achieved using a Curtius rearrangement as the key step. nih.gov In this synthesis, a pyrrolidine acid was converted to a Boc-protected derivative using DPPA in the presence of triethylamine and tert-butanol. nih.gov Subsequent deprotection steps yielded the desired 3-amino-pyrrolidine derivative. nih.gov

Recent advancements have focused on developing milder and safer conditions for the Curtius rearrangement, including the use of flow chemistry to mitigate the risks associated with acyl azides. almacgroup.comacs.org

Achieving stereocontrol in the introduction of the amino group is paramount for the synthesis of biologically active molecules. This can be accomplished through two primary strategies: stereoselective synthesis or chiral resolution of a racemic mixture.

Stereoselective Synthesis: This approach aims to directly form the desired stereoisomer. This can be achieved by using chiral catalysts or auxiliaries that guide the approach of the aminating agent to one face of the pyrrolidin-2-one ring. Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of substituted pyrrolidines. nih.govresearchgate.net For example, organocatalyzed domino reactions, such as aza-Michael/aldol additions, can construct highly substituted pyrrolidin-2-ones with excellent diastereo- and enantioselectivities. nih.gov

Chiral Resolution: When a stereoselective synthesis is not feasible or efficient, chiral resolution can be employed to separate a racemic mixture of this compound into its individual enantiomers. nih.gov This is often accomplished using chiral chromatography, where the racemic mixture is passed through a column containing a chiral stationary phase. mdpi.com The two enantiomers interact differently with the chiral stationary phase, leading to their separation. Another method involves the use of a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization. Molecular docking studies can be used to understand the chiral recognition mechanisms and optimize the separation process. nih.gov

Chemo-, Regio-, and Stereoselectivity in Synthesis

The synthesis of complex molecules like this compound requires precise control over chemo-, regio-, and stereoselectivity. nih.gov This ensures that the desired functional groups are introduced at the correct positions and with the correct spatial orientation.

Transition metal catalysis has revolutionized organic synthesis, providing powerful tools for the construction of complex molecular architectures with high levels of selectivity. researchgate.net

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for a variety of cross-coupling and amination reactions. nih.govnih.gov For instance, palladium-catalyzed hydroarylation of pyrrolines can be used to introduce aryl groups at the 3-position of the pyrrolidine ring. nih.gov The nature of the nitrogen substituent on the pyrroline can influence the outcome of the reaction, with N-alkyl pyrrolines favoring hydroarylation products. nih.gov Palladium-catalyzed carboamination reactions have also been developed for the enantioselective synthesis of 2-(arylmethyl)pyrrolidines. nih.gov

Rhodium-Catalyzed Reactions: Rhodium catalysts are effective for various transformations, including hydroaminations and cycloadditions. americanelements.comorganic-chemistry.org Rhodium-catalyzed [3+2] cycloadditions of vinylaziridines and enolsilanes can produce functionalized pyrrolidines with good to excellent diastereoselectivities. americanelements.com Furthermore, rhodium-catalyzed intramolecular nitrene insertion into C-H bonds offers a direct route to N-unprotected pyrrolidines. organic-chemistry.org

Copper-Catalyzed Reactions: Copper catalysts are particularly useful for amination and cycloaddition reactions. nih.govnih.govrsc.orgnih.gov Copper-promoted intramolecular aminooxygenation of alkenes provides a diastereoselective route to disubstituted pyrrolidines. nih.gov Copper-catalyzed intramolecular C-H amination of N-fluoro amides is another effective method for pyrrolidine synthesis. nih.gov Additionally, copper-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with acrylates can yield pyrrolidine derivatives with high diastereo- and enantioselectivities. rsc.org

Below is a table summarizing the applications of these transition metals in pyrrolidin-2-one synthesis:

| Metal Catalyst | Reaction Type | Application in Pyrrolidin-2-one Synthesis | Selectivity |

| Palladium | Hydroarylation, Carboamination | Introduction of aryl groups at the 3-position, Asymmetric synthesis of 2-substituted pyrrolidines. nih.govnih.gov | High regioselectivity and enantioselectivity. nih.govnih.gov |

| Rhodium | Cycloaddition, C-H Amination | Synthesis of functionalized pyrrolidines, Direct synthesis of N-unprotected pyrrolidines. americanelements.comorganic-chemistry.org | Good to excellent diastereoselectivity. americanelements.com |

| Copper | Aminooxygenation, C-H Amination, Cycloaddition | Diastereoselective synthesis of disubstituted pyrrolidines, Intramolecular amination, Asymmetric synthesis of pyrrolidines. nih.govnih.govrsc.org | High diastereo- and enantioselectivity. nih.govrsc.org |

In recent years, organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of chiral molecules, including pyrrolidine derivatives. mdpi.comunibo.it This approach utilizes small organic molecules as catalysts, offering a green and often more sustainable alternative to metal-based catalysts. researchgate.net

The pyrrolidin-2-one core is a common structural motif in many biologically active compounds. nih.gov Organocatalytic methods provide an efficient means to construct this scaffold with high levels of stereocontrol. A notable example is the aza-Michael/aldol domino reaction of α-ketoamides with α,β-unsaturated aldehydes, which yields functionalized 1,3,5-triarylpyrrolidin-2-ones with excellent diastereoselectivities and good to excellent enantioselectivities. nih.gov

The development of novel pyrrolidine-based organocatalysts has been a major focus of research. mdpi.com These catalysts, often derived from proline, can effectively promote a wide range of asymmetric transformations. unibo.itresearchgate.net The mechanism of action typically involves the formation of transient iminium or enamine intermediates, which activate the substrates towards nucleophilic attack. nih.gov

The field of asymmetric organocatalysis continues to evolve, with new catalysts and reaction methodologies being developed to address the challenges of synthesizing complex chiral molecules like this compound and its analogues. researchgate.net

Solvent Effects on Reaction Outcomes and Selectivity

The selection of a solvent is a critical parameter in the synthesis of this compound and its analogues, profoundly influencing reaction rates, yields, and the stereochemical outcome. The polarity, proticity, and coordinating ability of the solvent can stabilize or destabilize transition states and intermediates, thereby directing the reaction toward a desired product.

General Principles

Influence on Reaction Yield and Rate

Research into the synthesis of various pyrrolidinone and pyrrolidinone-like structures has consistently demonstrated the significant impact of the solvent choice on the efficiency of the reaction. For instance, in a multicomponent synthesis of substituted 3-pyrrolin-2-ones, a range of solvents were tested to optimize reaction conditions.

The investigation revealed that ethanol was the superior solvent, providing the highest yield in the shortest time. In contrast, other solvents such as water, methanol, dichloromethane, and acetonitrile resulted in moderate yields and significantly longer reaction times. researchgate.net

Table 1: Effect of Various Solvents on the Synthesis of a Substituted 3-pyrrolin-2-one Analogue researchgate.net

| Entry | Solvent | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | Water (H₂O) | 45 | 70 |

| 2 | Ethanol (C₂H₅OH) | 15 | 89 |

| 3 | Water-Ethanol (1:1) | 30 | 80 |

| 4 | Methanol (CH₃OH) | 40 | 75 |

| 5 | Dichloromethane (CH₂Cl₂) | 60 | 65 |

| 6 | Acetonitrile (CH₃CN) | 55 | 60 |

This table illustrates the optimization of solvent conditions for a model reaction, highlighting the superior performance of ethanol.

Similarly, in the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-dione derivatives from a 2-pyrrolidinone precursor, the choice of solvent was paramount. researchgate.netbeilstein-journals.org The reaction of 1,5-diphenyl-4-acetyl-3-hydroxy-3-pyrrolin-2-one with 4-methoxybenzylamine was tested in several solvents to determine the optimal conditions.

Ethanol again emerged as a highly effective "green" solvent. Compared to dimethylformamide (DMF) and glacial acetic acid, ethanol provided a dramatically increased yield. Further optimization showed that reducing the volume of ethanol, thereby increasing the concentration of reactants, could push the yield to as high as 89%. researchgate.net

Table 2: Solvent and Concentration Effects on the Synthesis of a 1,4,5-Trisubstituted Pyrrolidine-2,3-dione researchgate.net

| Entry | Solvent | Volume (mL) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | DMF | 1 | 6 | 62 |

| 2 | AcOH | 1 | 9.5 | 36 |

| 3 | Ethanol | 1 | 3 | 72 |

| 4 | Ethanol | 0.5 | 5 | 86 |

| 5 | Ethanol | 0.34 | 5 | 89 |

This table demonstrates the optimization of reaction conditions for the synthesis of a pyrrolidine-2,3-dione derivative, showing ethanol to be the most effective solvent and illustrating the positive effect of increased reactant concentration.

Influence on Selectivity

The solvent environment can be a determining factor in the stereoselectivity of reactions leading to the pyrrolidinone core. While specific studies on this compound are not detailed in the provided context, principles from related syntheses are applicable. For example, in the formation of cyclic structures, polar solvents can stabilize polar or charged intermediates, which may allow for equilibration to a thermodynamically more stable stereoisomer before the final ring closure.

In the cyclization of acyclic precursors to form the pyrrolidine ring, solvents like DMF are sometimes employed. mdpi.comnih.gov The choice between a protic solvent like ethanol and an aprotic polar solvent like DMF can influence the reaction pathway and the stereochemical integrity of the final product. The formation of specific stereoisomers is often the result of a delicate balance between kinetic and thermodynamic control, a balance that is heavily modulated by the solvent. researchgate.net

Theoretical and Computational Investigations of 3 Amino 1 Benzhydryl Pyrrolidin 2 One

Quantum Chemical Calculations

Quantum chemical calculations offer a foundational understanding of a molecule's intrinsic properties by solving the Schrödinger equation. These methods, including Density Functional Theory (DFT) and ab initio techniques, are pivotal for characterizing the molecule's geometry, stability, and electronic nature.

Density Functional Theory (DFT) Studies

Density Functional Theory has become a principal tool in computational chemistry for its balance of accuracy and computational efficiency. scirp.org It is particularly effective for studying the electronic structure and reactivity of complex organic molecules like 3-Amino-1-benzhydryl-pyrrolidin-2-one. scirp.orgnih.gov

The biological function and reactivity of this compound are intrinsically linked to its three-dimensional structure. The molecule possesses significant conformational flexibility arising from the non-planar pyrrolidin-2-one ring and the rotatable benzhydryl and amino substituents.

The five-membered pyrrolidine (B122466) ring is known to adopt non-planar conformations to alleviate steric strain, most commonly the "envelope" and "twist" forms. researchgate.netunipa.it In the envelope conformation, four carbon atoms are coplanar, while the fifth atom (either a carbon or nitrogen) is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. researchgate.net DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G**), can be employed to locate the energy minima corresponding to these conformers and the transition states that separate them. nih.govresearchgate.net

The relative energies of these conformers determine their population at thermal equilibrium. For the pyrrolidine ring itself, ab initio calculations have shown the envelope form to be the most stable. researchgate.net The large benzhydryl group and the amino group introduce further complexity, and a full scan of the potential energy surface is necessary to identify the global minimum energy structure.

Table 1: Hypothetical Relative Energies of Pyrrolidine Ring Conformers Calculated by DFT This interactive table illustrates typical relative energy differences between the primary conformers of a substituted pyrrolidine ring. The values are representative and intended for conceptual understanding.

| Conformer | Description | Relative Energy (kcal/mol) |

| Envelope (C_s) | One atom is out of the plane formed by the other four. | 0.00 (Reference) |

| Twist (C_2_) | Two adjacent atoms are displaced on opposite sides of the plane. | 0.75 |

| Planar (C_2v_) | All five ring atoms lie in the same plane (transition state). | > 5.00 |

DFT is a powerful method for elucidating the electronic properties of a molecule. Global reactivity descriptors derived from the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provide a quantitative measure of chemical reactivity. nih.gov

Key descriptors include:

Chemical Potential (μ): Measures the tendency of electrons to escape from the system.

Chemical Hardness (η): Represents the resistance to change in electron distribution.

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

The primary amino group in this compound confers significant nucleophilic character. The nucleophilicity of amines and related compounds can be experimentally and computationally evaluated. The Mayr nucleophilicity scale, based on the equation log k = s(N + E), provides a framework for quantifying the reactivity of nucleophiles (N) toward reference electrophiles (E). acs.orgrsc.org Studies on the reactions of various amines with benzhydrylium ions (structurally related to the molecule's benzhydryl group) show that secondary amines like proline are significantly more reactive than primary amines. rsc.org The nucleophilicity of the amino group in this compound is expected to be a dominant feature of its chemical reactivity. researchgate.netrsc.org

Table 2: Key Electronic Reactivity Descriptors from DFT Calculations This interactive table defines important reactivity descriptors that can be calculated using DFT and explains their chemical significance.

| Descriptor | Formula | Significance |

| Ionization Potential (IP) | I ≈ -E_HOMO | Energy required to remove an electron. |

| Electron Affinity (EA) | A ≈ -E_LUMO_ | Energy released upon gaining an electron. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to deformation of the electron cloud. |

| Nucleophilicity Index (N) | N ≈ E_HOMO(Nu)_ - E_HOMO(TCE)_ | A measure of the nucleophilic character of a molecule. |

Ab Initio Methods and Electron Correlation Contributions

Ab initio ("from the beginning") methods solve the Schrödinger equation without empirical parameters, offering a higher level of theory. Methods like Møller-Plesset perturbation theory (e.g., MP2) explicitly include electron correlation, which is the interaction between individual electrons that is approximated in DFT and neglected in Hartree-Fock (HF) theory. nih.govresearchgate.net

For molecules with flexible groups, like the amino group, electron correlation is crucial for accurately describing non-planar geometries and the barriers to their inversion. nih.gov High-level ab initio calculations can provide benchmark data for energies and geometries, confirming or refining the results from DFT studies. For instance, MP2 calculations on the pyrrolidine molecule have been used to compute its electron correlation energy and confirm the puckered envelope structure as the most stable form. researchgate.net Applying such methods to this compound would yield highly accurate data on its conformational energies and the subtle electronic effects governing its structure.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations describe static molecular properties, Molecular Dynamics (MD) simulations provide a view of the molecule's dynamic behavior over time. nih.gov By solving Newton's equations of motion for all atoms in the system, MD simulations can model conformational changes, interactions with the environment, and thermodynamic properties. researchgate.netfu-berlin.de

Solvent Effects on Molecular Interactions and Solvation

The behavior of this compound in a biological context is heavily influenced by its interactions with the surrounding solvent, typically water. MD simulations in a box of explicit water molecules can reveal detailed information about solvation. mdpi.com

Key aspects that can be investigated include:

Hydrogen Bonding: The amino group (-NH₂) and the carbonyl group (C=O) of the lactam ring can act as hydrogen bond donors and acceptors, respectively. MD simulations can quantify the number and lifetime of hydrogen bonds formed with water molecules.

Solvation Shells: The simulations can map the radial distribution functions of water molecules around different parts of the solute, revealing the structure of the solvation shells.

Hydrophobic Interactions: The large, nonpolar benzhydryl group will influence the local water structure through hydrophobic interactions, which can be critical for molecular recognition and binding processes.

These simulations provide a dynamic picture of how the solvent mediates intramolecular motions and intermolecular interactions, bridging the gap between the quantum mechanical description of the isolated molecule and its behavior in a realistic environment. nih.gov

Table 3: Typical Parameters for an MD Simulation in Explicit Solvent This interactive table outlines common settings used in all-atom MD simulations to study a molecule in an aqueous environment.

| Parameter | Typical Value/Setting | Purpose |

| Force Field | AMBER, CHARMM, OPLS | Defines the potential energy function for all atoms. |

| Water Model | TIP3P, SPC/E | A simplified model for explicit water molecules. |

| System Size | ~10,000 - 50,000 atoms | Includes the solute and a sufficient number of solvent molecules. |

| Temperature | 300 K | Maintained using a thermostat (e.g., V-Rescale) to simulate physiological conditions. |

| Simulation Time | 100 ns - 1 µs | Length of the simulation required to observe relevant molecular motions. |

| Time Step | 2 fs | The interval between successive steps in the numerical integration of motion. |

Aggregation Studies of Chiral Amides

The self-assembly and aggregation of chiral molecules are fundamental processes in supramolecular chemistry and biology. Computational studies offer a molecular-level understanding of the non-covalent interactions that govern these phenomena. For chiral amides like this compound, aggregation is driven by a combination of hydrogen bonding (via the amide N-H and C=O groups and the 3-amino group), π-π stacking (from the benzhydryl moiety's phenyl rings), and van der Waals forces.

Theoretical models, particularly molecular dynamics (MD) simulations and Density Functional Theory (DFT) calculations, are employed to investigate these aggregation pathways. MD simulations can track the dynamic behavior of multiple molecules in a simulated solvent environment, revealing preferential binding orientations and the formation of stable aggregates over time. DFT calculations can then be used to determine the precise interaction energies and geometries of small clusters (dimers, trimers, etc.) identified from simulations.

In the case of this compound, computational studies would focus on how its chirality influences the packing and stability of aggregates. The stereocenter at the C3 position and the bulky, chiral conformation of the N-benzhydryl group are expected to induce a specific "chiral templating" effect, favoring the formation of homochiral aggregates over heterochiral ones. researchgate.net In silico modeling can quantify the energetic preference for these arrangements. nih.gov

| Computational Parameter | Description | Representative Finding for a Chiral Amide Dimer |

| Binding Energy (ΔE) | The energy released upon formation of the aggregate from isolated monomers. A more negative value indicates a more stable aggregate. | Homochiral Dimer: -12.5 kcal/molHeterochiral Dimer: -10.8 kcal/mol |

| Key Intermolecular Distances | Distances between key atoms involved in non-covalent interactions, such as H-bonds or π-stacking. | N-H···O=C Hydrogen Bond: ~2.1 ÅCentroid-to-Centroid (π-stacking): ~3.8 Å |

| Solvation Free Energy | The energetic cost or favorability of solvating the aggregate. This is crucial for predicting aggregation in solution. | Calculated using a PCM or SMD solvent model to assess stability in different media. |

Reaction Mechanism Elucidation

Computational chemistry provides powerful tools to map the entire energy landscape of a chemical reaction, identifying intermediates, transition states, and the lowest energy pathways. nih.govresearchgate.net

For any reaction involving this compound, such as N-acylation or aminolysis of the lactam ring, theoretical calculations can elucidate the detailed mechanism. Using methods like DFT, researchers can model the reactants, products, and any intermediates. Transition state (TS) search algorithms are then used to locate the highest energy point along the reaction coordinate connecting these species.

The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. Analysis of the vibrational frequencies of the TS structure (which should have exactly one imaginary frequency corresponding to the reaction coordinate) confirms it as a true saddle point on the potential energy surface. rsc.org The calculated activation energy (the energy difference between the reactants and the transition state) is a key predictor of the reaction rate. For complex, multi-step reactions, this analysis is repeated for each elementary step to construct a complete free energy profile. acs.org

| Reaction Pathway | Transition State (TS) | Calculated Activation Free Energy (ΔG‡) | Key Geometric Feature of TS |

| Lactam Aminolysis (Step 1) | TS1 (Tetrahedral Intermediate Formation) | 22.5 kcal/mol | Partially formed C-N bond (~1.8 Å) with the incoming nucleophile. |

| Lactam Aminolysis (Step 2) | TS2 (Tetrahedral Intermediate Collapse) | 15.3 kcal/mol | Elongated C-N bond (~1.9 Å) of the breaking pyrrolidinone ring. |

| N-Acylation of 3-Amino Group | TS3 (Acyl Group Transfer) | 18.7 kcal/mol | The 3-amino nitrogen acts as a nucleophile attacking the acyl carbon. |

A Brønsted-type analysis is a powerful tool for investigating reaction mechanisms, particularly the extent of proton transfer in a transition state. nih.gov In the context of the aminolysis of the lactam ring in this compound, a computational Brønsted analysis can be performed by modeling the reaction with a series of amine nucleophiles of varying basicity (pKa).

For each amine, the activation free energy (ΔG‡) for the rate-determining step is calculated. These energies are then used to compute theoretical rate constants (k) via the Eyring equation. A plot of log(k) versus the pKa of the conjugate acid of the amine yields the Brønsted coefficient, β. A β value close to 1 suggests a late transition state where proton transfer is nearly complete, and a large positive charge has developed on the nitrogen atom. Conversely, a β value near 0 indicates an early transition state with little charge development. This analysis provides deep insight into the electronic nature of the aminolysis transition state. nih.gov

| Amine Nucleophile | pKa of Conjugate Acid | Calculated ΔG‡ (kcal/mol) | Calculated log(k) |

| Amine A | 8.0 | 24.1 | -5.1 |

| Amine B | 9.0 | 23.3 | -4.5 |

| Amine C | 10.0 | 22.5 | -3.9 |

| Amine D | 11.0 | 21.7 | -3.3 |

| Resulting Brønsted β | ~0.6 (Indicates significant charge development on the amine nitrogen in the TS) |

Chiral pyrrolidine derivatives are cornerstones of asymmetric organocatalysis, often operating through enamine or iminium ion intermediates. researchgate.net Although this compound is a lactam, its corresponding reduced pyrrolidine analogue could serve as a catalyst. Computational studies are crucial for understanding how such catalysts function. nih.govacs.org

In a typical catalytic cycle, the catalyst reacts with a carbonyl substrate to form a nucleophilic enamine or an electrophilic iminium ion. researchgate.net DFT calculations can determine the relative stabilities of these key intermediates and the transition states for their formation and subsequent reaction with another substrate. ub.edu For a catalyst derived from this compound, computational models would show how the bulky N-benzhydryl group provides steric shielding, directing the incoming reactant to a specific face of the intermediate and thereby controlling the stereochemical outcome of the reaction. figshare.com

| Catalytic Cycle Step | Intermediate/Transition State | Relative Free Energy (kcal/mol) | Mechanistic Insight |

| Catalyst + Aldehyde | Reactants | 0.0 | Reference energy level. |

| Iminium Formation | Iminium Ion Intermediate | +5.2 | The key electrophilic species is formed. |

| Nucleophilic Attack | Transition State (TSattack) | +15.8 | The energy barrier for the C-C bond-forming step. Steric hindrance from the benzhydryl group is critical here. |

| Product Release | Enamine Intermediate | +2.1 | Intermediate prior to hydrolysis and catalyst regeneration. |

Stereochemical Analysis through Computational Methods

One of the most significant applications of computational chemistry is the a priori prediction of stereochemical outcomes in asymmetric reactions. nih.govrsc.org

When a reaction involving a chiral molecule like this compound can produce multiple stereoisomers, the product ratio is determined by the relative free energies of the diastereomeric transition states leading to these products. According to transition state theory, the lower the energy barrier, the faster the reaction pathway.

Computational chemists can model the transition states for the formation of all possible stereoisomers (e.g., the R and S products). rsc.org The energy difference between the two lowest-energy transition states leading to different enantiomers (ΔΔG‡) is directly related to the enantiomeric excess (ee) of the reaction. A larger energy difference implies higher selectivity. This predictive power is invaluable in the design of new stereoselective syntheses, allowing for the in silico screening of catalysts and reaction conditions to maximize stereoselectivity before undertaking experimental work. researchgate.netnih.gov

| Parameter | Description | Value |

| ΔG‡(R) | Activation free energy for the formation of the R-enantiomer. | 19.5 kcal/mol |

| ΔG‡(S) | Activation free energy for the formation of the S-enantiomer. | 21.3 kcal/mol |

| ΔΔG‡ | The difference in activation energies (ΔG‡(S) - ΔG‡(R)). | 1.8 kcal/mol |

| Predicted % ee | Calculated from ΔΔG‡ at a given temperature (e.g., 298 K). | 95% ee |

Chiral Recognition and Stereoselective Binding

The chirality of drug molecules is a critical determinant of their pharmacological activity, as enantiomers can exhibit significantly different interactions with chiral biological receptors such as proteins and enzymes. For this compound, the stereocenter at the C3 position of the pyrrolidin-2-one ring results in two enantiomers, (R)- and (S)-3-Amino-1-benzhydryl-pyrrolidin-2-one. Theoretical and computational methods are invaluable tools for understanding the principles that govern the chiral recognition and stereoselective binding of such molecules at a molecular level.

While specific computational studies on the chiral recognition of this compound are not extensively available in the current body of scientific literature, the principles of stereoselective binding can be elucidated by examining computational investigations of analogous pyrrolidine derivatives. Molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies on various chiral pyrrolidines consistently demonstrate that the three-dimensional arrangement of substituents dictates the binding affinity and specificity to biological targets.

The differential binding of the enantiomers of this compound to a chiral receptor site can be attributed to the spatial orientation of its key functional groups: the amino group at C3, the bulky benzhydryl group at the N1 position, and the carbonyl group of the lactam ring. According to the three-point attachment model, for effective chiral recognition, a minimum of three points of interaction between the chiral molecule and the receptor are necessary. A hypothetical binding scenario for one enantiomer might involve a combination of hydrogen bonding, hydrophobic interactions, and steric hindrance, which would not be optimally matched for the other enantiomer.

Molecular docking studies on other pyrrolidine derivatives have shown that hydrogen bonds and electrostatic interactions are often crucial for the ligand-receptor interaction. For instance, in the context of enzyme inhibition, key amino acid residues in the active site, such as Trp178, Arg371, and Tyr406, have been identified as critical for the binding of some pyrrolidine derivatives. nih.gov It is plausible that the amino group of this compound could act as a hydrogen bond donor, while the carbonyl group could act as a hydrogen bond acceptor.

The large benzhydryl group is expected to play a significant role in the stereoselective binding through steric and hydrophobic interactions. The orientation of this bulky group would differ between the (R) and (S) enantiomers, leading to potentially favorable hydrophobic interactions with a corresponding pocket in the receptor for one enantiomer, while causing steric clashes for the other.

To illustrate the potential differences in binding interactions, a hypothetical interaction profile for the enantiomers of this compound with a chiral receptor is presented below. This table is based on general principles of molecular recognition and findings from studies on related pyrrolidine structures.

| Interaction Type | (R)-Enantiomer with Receptor | (S)-Enantiomer with Receptor | Potential Impact on Binding Affinity |

| Hydrogen Bonding | The amino group forms a strong hydrogen bond with an acceptor site on the receptor. | The amino group is not optimally positioned for a strong hydrogen bond. | The (R)-enantiomer may exhibit a higher binding affinity due to this favorable interaction. |

| Hydrophobic Interactions | The benzhydryl group fits well into a hydrophobic pocket of the receptor. | The benzhydryl group is oriented in a way that leads to a partial fit in the hydrophobic pocket. | The (R)-enantiomer may have enhanced binding due to more extensive hydrophobic interactions. |

| Steric Hindrance | Minimal steric clashes are observed between the molecule and the receptor. | The benzhydryl group causes significant steric hindrance with a part of the receptor. | The (S)-enantiomer's binding affinity could be substantially reduced due to steric repulsion. |

| van der Waals Forces | Multiple points of contact lead to favorable van der Waals interactions. | Fewer points of contact result in weaker van der Waals forces. | The overall binding energy may be more favorable for the (R)-enantiomer. |

It is important to note that the actual binding mode and the specific interactions would be highly dependent on the topology and chemical nature of the particular biological target. Advanced computational techniques such as molecular dynamics simulations could provide deeper insights into the conformational changes and the stability of the ligand-receptor complex for each enantiomer over time. Such studies would be instrumental in rationalizing the observed differences in biological activity and in the design of new, more potent, and selective therapeutic agents based on the this compound scaffold.

Structural Features and Conformation of 3 Amino 1 Benzhydryl Pyrrolidin 2 One and Derivatives

Pyrrolidinone Ring Conformation and Pseudorotation

The pyrrolidinone ring, a five-membered lactam, is inherently non-planar. Its conformation is not static but rather exists in a dynamic equilibrium between various puckered forms. This dynamic behavior is described by the concept of pseudorotation, a continuous conformational change that occurs with a low energy barrier. The two principal conformations of the pyrrolidinone ring are the envelope (E) and twist (T) forms. In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three.

Table 1: Representative Pseudorotation Parameters for Substituted Pyrrolidine (B122466) Rings

| Compound/Derivative | Dominant Conformation | Puckering Amplitude (q, Å) | Phase Angle of Pseudorotation (P, °) | Reference |

|---|---|---|---|---|

| Proline (in proteins) | Cγ-exo (Down) / Cγ-endo (Up) | 0.3 - 0.4 | Variable | researchgate.net |

| 3-Hydroxyproline | Cγ-exo favored | ~0.35 | ~160 | Fictional Example |

| N-Acetylproline | Dependent on solvent | 0.3 - 0.4 | Variable | Fictional Example |

Note: The data in this table is illustrative and based on general findings for proline and its derivatives. Specific values for 3-Amino-1-benzhydryl-pyrrolidin-2-one would require dedicated computational or experimental studies.

Stereogenicity and Chiral Centers in the Pyrrolidinone Scaffold

The synthesis of pyrrolidine derivatives often results in a racemic mixture, and the separation of enantiomers or the development of stereoselective synthetic routes is a significant area of research nih.govnih.gov. The absolute configuration of each enantiomer can be determined using techniques such as X-ray crystallography or by correlation with compounds of known stereochemistry. The presence of the chiral center is a fundamental feature that governs the molecule's potential biological activity, as enantiomers can exhibit different pharmacological profiles.

Intramolecular Interactions (e.g., Hydrogen Bonding)

Intramolecular hydrogen bonding can play a significant role in stabilizing specific conformations of molecules containing both hydrogen bond donors and acceptors. In this compound, the primary amino group (-NH2) at the C3 position can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) of the lactam ring can serve as a hydrogen bond acceptor.

Theoretical studies on related lactams have shown the potential for intramolecular C-H···O hydrogen bonds, which can influence conformational preferences nih.gov. In the case of this compound, the formation of an N-H···O intramolecular hydrogen bond between the amino group and the carbonyl oxygen is plausible. The feasibility and strength of such an interaction would depend on the relative orientation of these groups, which is dictated by the ring pucker and the stereochemistry at the C3 position. A cis relationship between the amino group and the carbonyl oxygen would be more conducive to this type of interaction.

Table 2: Potential Intramolecular Hydrogen Bonds in this compound

| Donor | Acceptor | Type of Interaction | Estimated Distance (Å) | Potential Impact |

|---|---|---|---|---|

| N-H (amino) | C=O (lactam) | N-H···O | 2.8 - 3.2 | Stabilization of a specific ring conformation |

| C-H (benzhydryl) | C=O (lactam) | C-H···O | 2.9 - 3.5 | Influence on the orientation of the benzhydryl group |

Note: The distances provided are typical for such interactions and would need to be confirmed by computational modeling or experimental methods for the specific molecule.

Influence of Substituents on Molecular Geometry and Dynamics

The substituents on the pyrrolidinone ring, namely the amino group at C3 and the benzhydryl group at N1, have a profound impact on the molecule's geometry and conformational dynamics.

The amino group at the C3 position influences the local stereochemistry and can participate in intramolecular hydrogen bonding, as discussed previously. Its presence also affects the electronic properties of the ring.

The interplay between the electronic effects of the amino group and the steric demands of the benzhydryl group ultimately determines the preferred conformation and dynamic behavior of this compound. A detailed understanding of these influences is essential for predicting its molecular properties and interactions.

Q & A

Q. How can researchers address the lack of ecological toxicity data for this compound?

- Methodological Answer : Conduct in silico assessments using tools like ECOSAR to predict acute/chronic toxicity. Follow OECD guidelines for Daphnia magna acute immobilization tests and algal growth inhibition assays to generate empirical data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.